molecular formula C15H18N4O3S B2631099 N1-(isoxazol-3-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946355-46-0

N1-(isoxazol-3-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2631099
CAS RN: 946355-46-0
M. Wt: 334.39
InChI Key: PPBJRLYTUQFGAC-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxalamide and has been synthesized using a unique method.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Key Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic, is synthesized using a process involving asymmetric Michael addition and stereoselective alkylation, highlighting the importance of isoxazole and pyrrolidine-based compounds in pharmaceutical synthesis (Fleck et al., 2003).

  • Synthesis of Heterocyclic Compounds : Isoxazoly] thioureas are used in the synthesis of various compounds with potential pharmacological applications, demonstrating the versatility of isoxazole derivatives in medicinal chemistry (Rajanarendar et al., 2006).

Biological and Pharmacological Studies

  • Antibacterial Evaluation : Thiophene linked isoxazole derivatives exhibit significant antibacterial activities, indicating their potential as antibacterial agents (Crasta et al., 2021).

  • Antiviral Activity : A novel isoxazole-containing compound shows potent antiviral activity against human rhinovirus, highlighting the therapeutic potential of such compounds in antiviral therapy (Patick et al., 2005).

  • Herbicidal Activities : Isoxazole derivatives are synthesized for potential use as herbicides, showcasing the broad application of these compounds beyond pharmaceuticals (Fu, 2014).

  • Anticonvulsant Activities : Derivatives of benzo[d]isoxazol-3-yl substituted pyrrolidine-diones are evaluated for their anticonvulsant activities, illustrating the role of isoxazole derivatives in neurological disorders (Malik et al., 2014).

Material Science and Analytical Applications

  • Electrochemical Properties : Studies on the electrochemical properties of compounds containing thiophene and isoxazole units highlight their potential in material sciences, particularly in applications like sensors and electronic devices (Hu et al., 2013).

  • X-ray Powder Diffraction : X-ray powder diffraction data for compounds containing isoxazole and pyrrolidine rings are essential in the structural analysis of pharmaceutical intermediates, demonstrating their significance in pharmaceutical manufacturing (Wang et al., 2017).

properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-14(15(21)17-13-3-7-22-18-13)16-9-12(11-4-8-23-10-11)19-5-1-2-6-19/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBJRLYTUQFGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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